Diflorasone 21-propionate
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Overview
Description
Diflorasone 21-propionate is a synthetic fluorinated corticosteroid used primarily as a topical anti-inflammatory agent. It is effective in treating various inflammatory skin conditions such as eczema, psoriasis, and dermatitis by reducing redness, itching, and swelling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diflorasone 21-propionate involves multiple steps, starting from a steroidal precursor. The key steps include fluorination, hydroxylation, and esterification. The reaction conditions typically involve the use of fluorinating agents, oxidizing agents, and esterification reagents under controlled temperatures and pressures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The use of high-performance liquid chromatography (HPLC) and mass spectrometry (MS) is common in the quality control process .
Chemical Reactions Analysis
Types of Reactions
Diflorasone 21-propionate undergoes several types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of hydrogen atoms with fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.
Substitution: Fluorinating agents such as diethylaminosulfur trifluoride (DAST) under controlled temperatures.
Major Products Formed
The major products formed from these reactions include various fluorinated and hydroxylated derivatives of this compound, which retain the anti-inflammatory properties of the parent compound .
Scientific Research Applications
Diflorasone 21-propionate has a wide range of scientific research applications:
Chemistry: Used as a model compound in the study of fluorinated steroids and their reactivity.
Biology: Investigated for its effects on cellular signaling pathways and gene expression.
Medicine: Extensively used in dermatology for the treatment of inflammatory skin conditions.
Industry: Utilized in the formulation of topical creams and ointments for pharmaceutical applications
Mechanism of Action
Diflorasone 21-propionate exerts its effects by inducing the production of phospholipase A₂ inhibitory proteins, collectively known as lipocortins. These proteins inhibit the release of arachidonic acid, a precursor of potent mediators of inflammation such as prostaglandins and leukotrienes. This inhibition reduces inflammation, redness, and itching .
Comparison with Similar Compounds
Similar Compounds
Betamethasone: Another potent topical corticosteroid with similar anti-inflammatory properties.
Clobetasol propionate: Known for its high potency in treating severe inflammatory skin conditions.
Fluocinonide: Used for its anti-inflammatory and antipruritic effects
Uniqueness
Diflorasone 21-propionate is unique due to its specific fluorination pattern, which enhances its potency and stability compared to other corticosteroids. Its ability to penetrate the skin effectively and provide rapid relief from inflammation makes it a preferred choice in dermatological treatments .
Properties
Molecular Formula |
C18H23BrO2 |
---|---|
Molecular Weight |
354.3 g/mol |
IUPAC Name |
(8R,9S,13S,14S,17S)-2-bromo-16,16,17-trideuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C18H23BrO2/c1-18-7-6-11-12(14(18)4-5-17(18)21)3-2-10-8-16(20)15(19)9-13(10)11/h8-9,11-12,14,17,20-21H,2-7H2,1H3/t11-,12+,14-,17-,18-/m0/s1/i5D2,17D |
InChI Key |
SORISAYAZBCIQH-FVFZCYSOSA-N |
Isomeric SMILES |
[2H][C@]1([C@]2(CC[C@H]3[C@H]([C@@H]2CC1([2H])[2H])CCC4=CC(=C(C=C34)Br)O)C)O |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=CC(=C(C=C34)Br)O |
Origin of Product |
United States |
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